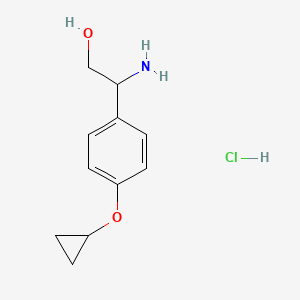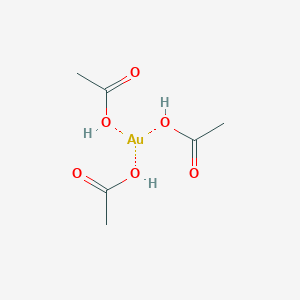
Gold acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Gold(III) acetate can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid. The reaction is as follows :
Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O
In industrial settings, gold(III) acetate can also be prepared by dissolving gold(III) hydroxide in glacial acetic acid . Additionally, it can react with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to form gold(III) trifluoroacetate .
Chemical Reactions Analysis
Gold(III) acetate undergoes various chemical reactions, including:
Decomposition: At 170°C, gold(III) acetate decomposes to gold metal.
Reaction with sulfur: When sonicated with cyclo-octasulfur in decalin, it forms gold(III) sulfide.
Formation of gold nanoparticles: The thermal decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles.
Common reagents used in these reactions include glacial acetic acid, trifluoroacetic acid, and cyclo-octasulfur .
Scientific Research Applications
Gold(III) acetate has numerous applications in scientific research:
Mechanism of Action
Gold(III) acetate exerts its effects primarily through the formation of gold nanoparticles, which act as catalysts in various reactions. In medical research, gold(III) complexes exhibit anticancer activities by targeting thioredoxin reductase and other thiol-rich proteins, leading to cell death via reactive oxygen species .
Comparison with Similar Compounds
Gold(III) acetate is unique due to its ability to decompose into gold nanoparticles, which are highly effective catalysts. Similar compounds include:
Gold(I) acetate: Another gold compound with different oxidation states and applications.
Gold(III) chloride: Used in similar applications but has different chemical properties.
Platinum(II) acetate: Used in catalysis and medical research, similar to gold(III) acetate but with different metal properties.
Gold(III) acetate stands out due to its specific decomposition properties and effectiveness in nanoparticle synthesis.
Properties
Molecular Formula |
C6H12AuO6 |
|---|---|
Molecular Weight |
377.12 g/mol |
IUPAC Name |
acetic acid;gold |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
NERVDIDQKKAEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
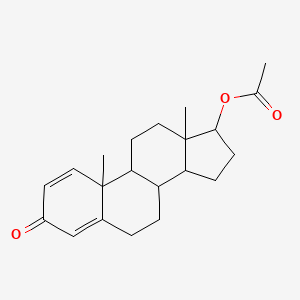
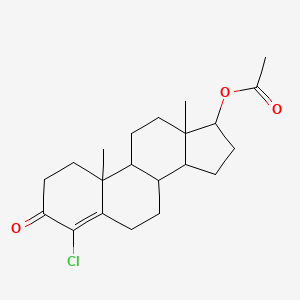
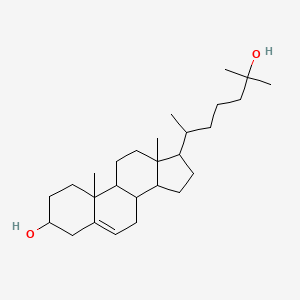
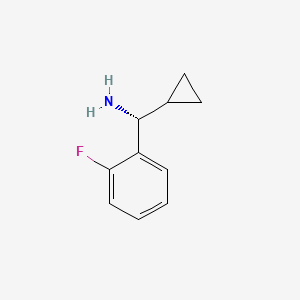
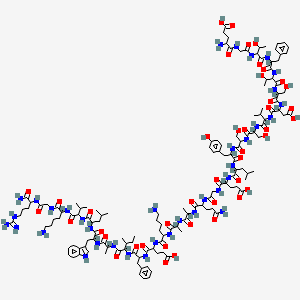
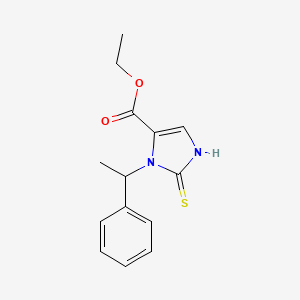
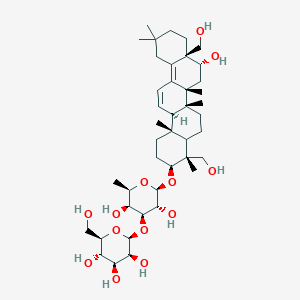
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

